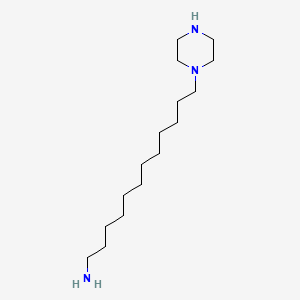
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields of research. This peptide is composed of 14 amino acids and is known for its unique sequence and structure. In
Mécanisme D'action
The mechanism of action of H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. It also interacts with the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also has antioxidant properties and can reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH in lab experiments is its high purity and stability. It can be easily synthesized using SPPS, and its structure can be easily modified to investigate its biological activity further. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH. One of the significant areas of research is in the development of novel therapeutic agents for neurodegenerative diseases. It can also be used in the development of new anti-tumor agents. Further research is needed to understand its mechanism of action and to investigate its potential applications in other fields of research.
Conclusion:
In conclusion, this compound is a peptide with unique sequence and structure that has gained significant attention in the scientific community. It has potential applications in various fields of research, including neuroscience and cancer research. Its mechanism of action is not fully understood, but studies have shown that it has neuroprotective and anti-tumor properties. Further research is needed to understand its full potential and to investigate its applications in other areas of research.
Méthodes De Synthèse
The synthesis of H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and deprotected to obtain the final product. This method has been successfully used to synthesize this compound with high yield and purity.
Applications De Recherche Scientifique
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. Studies have shown that this peptide has neuroprotective properties and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used in cancer research as a potential therapeutic agent due to its anti-tumor properties.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSAOMTZCWUKF-WCIAGDSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H130N22O18S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1772.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-amino-3-[3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B575460.png)
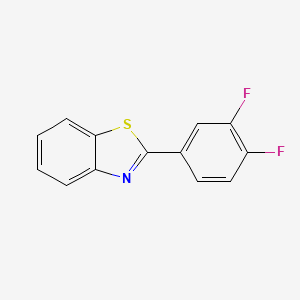
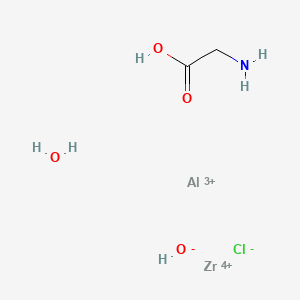
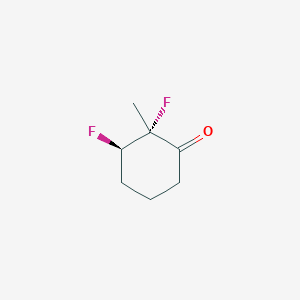
![7-Hydroxy-1-oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B575469.png)
![Acetamide, 2-hydroxy-N-[3-(octyloxy)propyl]-](/img/structure/B575470.png)
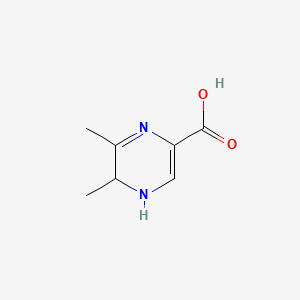
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)
